molecular formula C6H7ClN2O4S2 B2447932 methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate CAS No. 1602614-81-2

methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate

Cat. No.: B2447932
CAS No.: 1602614-81-2
M. Wt: 270.7
InChI Key: FFVKKVLKBSOQLV-UHFFFAOYSA-N
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Description

Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate is a chemical compound with the molecular formula C6H7ClN2O4S2 and a molecular weight of 270.72 g/mol . This compound is known for its unique structure, which includes a thiazole ring substituted with a chlorosulfonyl group and a carbamate moiety. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while hydrolysis results in the formation of the corresponding amine and carbon dioxide .

Scientific Research Applications

Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially disrupting their function. This reactivity underlies its potential biological activities, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[5-(chlorosulfonyl)-4-ethyl-1,3-thiazol-2-yl]carbamate
  • Methyl N-[5-(chlorosulfonyl)-4-phenyl-1,3-thiazol-2-yl]carbamate
  • Methyl N-[5-(chlorosulfonyl)-4-isopropyl-1,3-thiazol-2-yl]carbamate

Uniqueness

Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct reactivity and properties. The presence of the chlorosulfonyl group makes it a versatile intermediate for further chemical modifications, setting it apart from other similar compounds .

Properties

IUPAC Name

methyl N-(5-chlorosulfonyl-4-methyl-1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S2/c1-3-4(15(7,11)12)14-5(8-3)9-6(10)13-2/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVKKVLKBSOQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602614-81-2
Record name methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate
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